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Compound Name: Chloro(triphenylphosphine)gold
CAS No.: 79384-09-1
Cat. No.: B7881028

Get Quote

Chloro(triphenylphosphine)gold(l), with the chemical formula (PhsP)AuCl, is a cornerstone
reagent in the field of gold chemistry.[1][2] This colorless, air-stable solid is not merely a
compound of academic interest; it serves as a critical and versatile precursor for the synthesis
of a vast array of gold(l) and gold(lll) organometallic compounds.[1] Its importance extends
significantly into the realm of medicinal chemistry and drug development. The linear, two-
coordinate geometry of the gold(l) center in (PhsP)AuCl is a fundamental structural motif found
in clinically successful gold-based drugs like Auranofin, which is approved for treating
rheumatoid arthritis and is under investigation for its anticancer properties.[3][4] Understanding
the precise three-dimensional arrangement of atoms within the crystal structure of (PhsP)AuCl
provides invaluable insights into its reactivity, stability, and its foundational role in the rational
design of novel therapeutic agents and catalysts.[5][6]

This guide offers a detailed exploration of the crystal structure of
chloro(triphenylphosphine)gold(l), grounded in crystallographic data. It covers the synthesis
and crystallization, a deep analysis of the structural parameters, a standard protocol for its
structural determination, and the profound implications of its structure on the development of
next-generation gold-based pharmaceuticals.
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Synthesis and Crystallization: From Solution to
Single Crystal

The preparation of chloro(triphenylphosphine)gold(l) is a well-established procedure in
inorganic synthesis. The most common method involves the reduction of chloroauric acid
(HAuCla) using two equivalents of triphenylphosphine (PPhs) in an ethanol solution.[1][7] In this
reaction, one molecule of triphenylphosphine acts as a reducing agent, becoming oxidized to
triphenylphosphine oxide (PhsPO), while the other serves as the ligand for the resulting gold(l)
center.

Reaction: HAuCls + H20 + 2 PPhs - (PhsP)AuCl + PhsPO + 3 HCI[1]

Obtaining high-quality single crystals suitable for X-ray diffraction is paramount for accurate
structure determination.[5][8] This is typically achieved through slow crystallization techniques.
For (PhsP)AuCI, slow evaporation of a solvent such as dichloromethane or diffusion of a non-
solvent (e.g., hexane or ether) into a saturated solution of the compound can yield well-defined
single crystals.[9] The key principle is to allow the molecules to organize into a highly ordered
lattice slowly, which minimizes defects and results in crystals that diffract X-rays efficiently.[8]

Core Structural Analysis: A Study in Linearity

Single-crystal X-ray diffraction (SC-XRD) provides the definitive method for elucidating the
precise atomic arrangement of (PhsP)AuCI.[5][10] The seminal work by Baenziger, Bennett,
and Soboroff established the detailed crystal structure, which serves as a fundamental
reference in gold chemistry.[7]

The compound crystallizes in the orthorhombic space group P212121, with four molecules per
unit cell.[1][7] The defining feature of the molecular structure is the nearly perfect linear
coordination geometry around the gold(l) ion, a characteristic trait of gold(l) complexes.[1][7]

Key Crystallographic and Bond Metric Data

The structural parameters derived from X-ray diffraction data provide a quantitative description
of the molecule's geometry.
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Parameter Value Reference
Chemical Formula CisHisAuCIP [1][11]
Molar Mass 494.71 g-mol—1 [1][12]
Crystal System Orthorhombic [11[7]
Space Group P212121 [1107]

Unit Cell Dimensions

a=12.300(4) A

[1](7]

b =13.084(4) A [117]

¢ =10.170(3) A [1](7]

Formula Units (2) 4 [1](7]
Density (calculated) 1.991 g-cm=3 [7]
Au—P Bond Length 2.235(3) A [7]
Au-Cl Bond Length 2.2793) A [7]

P—Au—CI Bond Angle

~180° (Linear)

[1](7]

Analysis of Bonding and Geometry

The Au—P bond length of 2.235(3) A is a typical value for gold(l)-phosphine complexes.[7] The
Au—Cl distance of 2.279(3) A is notably shorter than the sum of their covalent radii for
tetrahedral coordination, which can be attributed to the greater s-character in the linear gold(l)
bonds.[7] This bond is also significantly shorter than the Au-ClI distance in complexes with
higher coordination numbers, such as [AuCI(PPhs)z], where steric hindrance and reduced s-
character in trigonal planar geometry lead to bond lengthening.[7] The triphenylphosphine
ligand adopts a standard propeller conformation, with the phenyl groups arranged to minimize
steric clash. The overall molecule is a discrete, neutral complex, with crystal packing governed
by van der Waals forces.

Visualizing the Structure and Workflow

Diagrams are essential for conceptualizing molecular structures and experimental processes.
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Caption: Workflow for single-crystal X-ray structure determination.
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Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of a crystal structure is a systematic process that demands precision at
every stage. [5]The following protocol outlines the self-validating steps for analyzing a
compound like (PhsP)AuCl.

1. Crystal Selection and Mounting:

o Rationale: The quality of the diffraction data is directly dependent on the quality of the single
crystal. [8] * Procedure:

o Under a polarizing microscope, select a single, transparent crystal with well-defined faces
and no visible cracks or defects. [8]Ideal dimensions are typically between 0.1 and 0.3 mm.

o Carefully mount the crystal on a glass fiber or a cryoloop using a minimal amount of non-
diffracting oil (e.g., Paratone-N).

o Mount the fiber onto a goniometer head on the diffractometer. For air-sensitive samples, this
process must be done under an inert atmosphere. [5] 2. Data Collection:

o Rationale: To obtain a complete and redundant set of diffraction intensities for accurate
structure solution.

e Procedure:

 Center the crystal in the X-ray beam (typically Mo Ka, A = 0.71073 A).

o Perform an initial set of scans to determine the unit cell parameters and crystal system.

o Execute a full data collection strategy, typically involving a series of w and ¢ scans, to
measure the intensities of thousands of unique reflections to a desired resolution (e.g.,
sin(8)/A = 0.6 A-1). [7]Data is often collected at low temperatures (e.g., 100 K) to minimize
thermal motion and improve data quality.

3. Data Reduction and Correction:

o Rationale: To process the raw diffraction images into a usable reflection file and correct for
experimental artifacts.

e Procedure:

 Integrate the raw diffraction spots to determine their intensities.

o Apply corrections for Lorentz and polarization effects.

o Perform an absorption correction, which is critical for compounds containing heavy atoms
like gold, to account for the attenuation of X-rays by the crystal itself. [7] 4. Structure Solution
and Refinement:
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» Rationale: To determine the initial positions of the atoms and refine them to best fit the
experimental data.

e Procedure:

e Solve the structure using Patterson or direct methods to locate the position of the heavy gold
atom.

o Use the initial phases from the gold atom to locate lighter atoms (P, Cl, C) via difference
Fourier maps.

» Refine the atomic positions, and their anisotropic displacement parameters, using full-matrix
least-squares methods to minimize the difference between observed and calculated structure
factors. [7] * Hydrogen atoms are typically placed in calculated positions and refined using a
riding model. [7] 5. Validation:

o Rationale: To ensure the final structural model is chemically sensible and accurately
represents the data.

e Procedure:

e Check the final R-factors (R1, wR2), which should be low (typically < 0.05 for R1) for a good
quality structure.

» Examine the final difference Fourier map for any significant residual electron density.

» Validate bond lengths, angles, and other geometric parameters against known chemical
standards.

Implications for Drug Development

The structural features of (PhsP)AuCI are directly relevant to its use as a scaffold in drug
design. Gold(l) phosphine complexes, including the clinically used drug Auranofin, are known
to exhibit potent anti-inflammatory and anticancer properties. [3][4]Their primary mechanism of
action is often the inhibition of seleno-enzymes, particularly thioredoxin reductase (TrxR), which
is overexpressed in many cancer cells. [3] The linear P-Au-Cl unit is the reactive core. The Au-
Cl bond is relatively labile and can be readily displaced by biological nucleophiles, particularly
the thiol or selenol groups found in enzymes like TrxR. [13]The triphenylphosphine ligand plays
a crucial role in stabilizing the gold(l) center while also influencing the compound's lipophilicity,
which affects its cellular uptake and distribution. [3] By systematically modifying the phosphine
and halide/thiolate ligands on the (PhsP)AuClI framework, researchers can tune the
compound's electronic properties, steric profile, and reactivity to optimize therapeutic efficacy
and reduce toxicity. [4][14]For example, introducing more lipophilic phosphines can enhance
anticancer activity. [3]Therefore, the crystal structure of the parent compound, (PhsP)AuCl,
provides the essential blueprint for this rational design process, allowing scientists to predict
how structural changes will impact biological activity.
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Conclusion

Chloro(triphenylphosphine)gold(l) is more than a simple inorganic complex; it is a
fundamental building block whose structural properties have far-reaching implications. Its well-
defined linear geometry, characterized by precise Au-P and Au-Cl bond lengths, is the key to its
predictable reactivity. The detailed understanding of its crystal structure, achieved through
single-crystal X-ray diffraction, not only underpins its utility as a precursor in catalysis and
organometallic synthesis but also provides an authoritative foundation for the design of
innovative gold-based therapeutics. This knowledge enables researchers to rationally engineer
new molecules with tailored biological activities, continuing the legacy of gold compounds in
medicine.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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